

# SB 202190: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SB 202190 |           |
| Cat. No.:            | B1681491  | Get Quote |

#### Introduction

**SB 202190** is a potent, selective, and cell-permeable pyridinyl imidazole compound that has become an invaluable tool in neuroscience research. It functions as a competitive inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in cellular signaling cascades that respond to stress and inflammation. By specifically targeting the p38α and p38β isoforms, **SB 202190** allows for the precise dissection of their roles in a variety of neurological processes, including neuroinflammation, apoptosis, synaptic plasticity, and neurodegeneration.[1][2][3] This guide provides an in-depth overview of **SB 202190**, its mechanism of action, quantitative data, key experimental protocols, and its application in modeling neurological diseases.

### **Core Mechanism of Action**

SB 202190 exerts its inhibitory effect by binding directly to the ATP-binding pocket of active p38 MAPK.[1][4][5] This competitive inhibition prevents the phosphorylation of p38, thereby blocking the activation of its downstream targets.[6] The p38 MAPK pathway is a central regulator of cellular responses to inflammatory cytokines and environmental stress.[7] Dysregulation of this pathway is implicated in the pathology of neurodegenerative conditions such as Alzheimer's and vascular dementia.[6][8][9] SB 202190's high selectivity for p38α and p38β isoforms over other kinases, including JNKs and ERKs, makes it a preferred tool for elucidating the specific functions of the p38 pathway.[2][4]

It is important to note that some studies have reported effects of **SB 202190** that are independent of p38 inhibition. For instance, it has been shown to induce autophagy and



lysosomal biogenesis through a calcium/calcineurin-dependent activation of TFEB/TFE3, and in some cancer cell lines, it may activate the MEK/MAPK pathway.[10][11][12] Researchers should consider these potential off-target effects in their experimental design.

## **Data Presentation**

The quantitative data for **SB 202190**'s activity is summarized below, providing key metrics for experimental planning.

Table 1: Kinase Inhibition Profile of SB 202190

| Target Kinase            | Inhibition Metric | Value (nM) | Notes                                                |
|--------------------------|-------------------|------------|------------------------------------------------------|
| p38α (SAPK2a,<br>MAPK14) | IC50              | 50         | Potent and selective inhibition. [1][2][3][13][14]   |
| p38β (SAPK2b,<br>MAPK11) | IC50              | 100        | High selectivity for p38 isoforms.[1][2][3] [13][14] |

| Recombinant Human p38 | Kd | 38 | High binding affinity to the ATP pocket.[5][13][14] |

Table 2: Cellular and In Vivo Activity of SB 202190



| Application Area                       | Cell Line / Model                 | Effective Concentration / Dosage     | Observed Effect                                                       |
|----------------------------------------|-----------------------------------|--------------------------------------|-----------------------------------------------------------------------|
| Antiproliferative (Astrocytes)         | Mouse Astrocytes                  | EC50: 64.8 μM                        | Inhibition of cellular proliferation.[13]                             |
| Antiproliferative<br>(Medulloblastoma) | Mouse<br>Medulloblastoma<br>Cells | EC50: 3.006 μM                       | Inhibition of cellular proliferation.[13]                             |
| Synaptic Plasticity                    | Rat Hippocampal<br>Slices         | 1 μΜ                                 | Dampened the effects<br>of CPA on Schaffer<br>collateral LTP.[15]     |
| Neuroprotection (In Vitro)             | R28 Retinal Cells                 | 25 μΜ                                | Protected against glutamate-induced ferroptosis.[16]                  |
| Neuroprotection (In Vivo)              | Rat Model of Vascular<br>Dementia | Intracerebroventricular<br>Injection | Reduced hippocampal apoptosis and rescued memory deficits.[6][17][18] |

| Anti-inflammatory (In Vivo) | Mouse Endotoxemia Model | 2 mg/kg (i.p.) | Reversed LPS-induced left ventricular depression.[19] |

## **Signaling Pathways**

Visualizing the signaling cascades affected by **SB 202190** is crucial for understanding its biological impact.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. stemcell.com [stemcell.com]
- 2. SB 202190, cell-permeable p38 MAPK inhibitor (CAS 152121-30-7) | Abcam [abcam.com]

## Foundational & Exploratory





- 3. SB202190 | p38 MAPK inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Protective Effects of p38 MAPK Inhibitor SB202190 against Hippocampal Apoptosis and Spatial Learning and Memory Deficits in a Rat Model of Vascular Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sp600125.com [sp600125.com]
- 8. publishing.emanresearch.org [publishing.emanresearch.org]
- 9. Role of p38/MAPKs in Alzheimer's disease: implications for amyloid beta toxicity targeted therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The p38 pathway inhibitor SB202190 activates MEK/MAPK to stimulate the growth of leukemia cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. abmole.com [abmole.com]
- 15. researchgate.net [researchgate.net]
- 16. p38 MAPK inhibitor SB202190 suppresses ferroptosis in the glutamate-induced retinal excitotoxicity glaucoma model PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protective effects of p38 MAPK inhibitor SB202190 against hippocampal apoptosis and spatial learning and memory deficits in a rat model of vascular dementia PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 19. SB 202190 | FHPI | p38 MAPK inhibitor | TargetMol [targetmol.com]
- To cite this document: BenchChem. [SB 202190: A Technical Guide for Neuroscience Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681491#sb-202190-for-neuroscience-research]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com